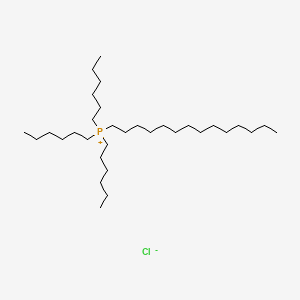

Trihexyltetradecylphosphonium chloride

Description

Properties

IUPAC Name |

trihexyl(tetradecyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQGIZYNVAZYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047944 | |

| Record name | Trihexyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258864-54-9 | |

| Record name | Trihexyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trihexyl(tetradecyl)phosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.209.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of trihexyltetradecylphosphonium (B14245789) chloride, a versatile ionic liquid with significant potential in various scientific and industrial applications, including drug development. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in accessible formats.

Introduction

Trihexyltetradecylphosphonium chloride, often referred to by the commercial name Cyphos® IL 101, is a quaternary phosphonium (B103445) salt that exists as a liquid at room temperature. Its unique physicochemical properties, such as high thermal stability, low vapor pressure, and tunable solubility, make it a subject of considerable interest.[1] In the realm of drug development, its potential applications include use as a phase-transfer catalyst in organic synthesis, a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs), and a component in novel drug delivery systems.[2] This guide serves as a practical resource for researchers aiming to synthesize and characterize this important compound.

Synthesis of this compound

The most common and industrially practiced method for the synthesis of this compound is the quaternization of a tertiary phosphine (B1218219) with a haloalkane.[1] This is a type of nucleophilic substitution reaction (SN2).

Synthesis Workflow

The synthesis process involves the reaction of trihexylphosphine (B1293673) with 1-chlorotetradecane (B127486).

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on established industrial preparation methods.[3]

Materials:

-

Trihexylphosphine

-

1-Chlorotetradecane

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet/outlet

-

Heating mantle

-

Vacuum pump and distillation apparatus

Procedure:

-

To a reaction vessel, add one equivalent of trihexylphosphine.

-

Add one equivalent of 1-chlorotetradecane to the trihexylphosphine.

-

Under a nitrogen atmosphere, heat the reaction mixture to 140°C.

-

Maintain the temperature and stir the mixture vigorously for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product by vacuum stripping to remove any volatile components, such as unreacted starting materials and potential side products like hexene and tetradecene isomers.

-

The resulting product is a clear, pale yellow liquid. A yield of approximately 98% can be expected.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃₂H₆₈ClP | [2] |

| Molecular Weight | 519.31 g/mol | |

| Appearance | Clear to pale yellow liquid | [3] |

| Density | 0.895 g/mL at 20°C | |

| Viscosity | 1631 - 1824 cP at 25°C | [4][5] |

| Melting Point | Less than room temperature | [5] |

| Purity | ≥95.0% (by NMR) | |

| Solubility | Soluble in organic solvents; immiscible with water.[6] Soluble in carbon dioxide.[4] | [4][6] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

31P NMR:

-

A single peak is expected in the 31P NMR spectrum, confirming the presence of a single phosphonium species.

-

The chemical shift (δ) is reported to be approximately 33.04 ppm.

1H and 13C NMR:

-

The 1H and 13C NMR spectra will show characteristic signals for the hexyl and tetradecyl alkyl chains.

-

The proton signals will appear in the upfield region (typically 0.8 - 2.5 ppm), corresponding to the methyl and methylene (B1212753) groups.

-

Similarly, the carbon signals will be observed in the aliphatic region of the 13C NMR spectrum.

Mass spectrometry is used to confirm the molecular weight of the cation.

-

Cation (Trihexyltetradecylphosphonium): [C₃₂H₆₈P]⁺

-

Expected m/z: 483.5053[5]

-

Fragmentation patterns can provide further structural information.

Thermal Analysis

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of the ionic liquid.

-

The onset of decomposition for this compound is reported to be between 309°C and 320°C.

-

The thermal stability is influenced by the atmosphere, with a lower decomposition temperature observed in the presence of air compared to an inert nitrogen atmosphere. The decomposition in air can lead to the formation of stable phosphine oxides.

Logical Relationships in Characterization

The characterization process follows a logical progression to confirm the successful synthesis of the target compound.

Caption: Logical relationships in the characterization process.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocol, coupled with the comprehensive characterization data, offers a valuable resource for researchers in academia and industry. The unique properties of this ionic liquid warrant its further investigation for a wide range of applications, particularly in the fields of catalysis and pharmaceutical sciences. Adherence to the described methodologies will ensure the reliable preparation and validation of this important compound for research and development purposes.

References

- 1. Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution [mdpi.com]

- 2. This compound | C32H68ClP | CID 11375816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Trihexyl(tetradecyl)phosphonium | C32H68P+ | CID 11181837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium (B14245789) chloride, a quaternary phosphonium (B103445) salt, is a prominent ionic liquid that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including high thermal stability and tunable solubility, makes it a valuable compound in applications ranging from catalysis and organic synthesis to materials science and drug delivery systems.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of trihexyltetradecylphosphonium chloride, supported by experimental data and methodologies, to serve as a comprehensive resource for researchers and professionals in the field.

Core Physicochemical Properties

The distinct characteristics of this compound arise from its molecular structure, which features a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, with a chloride counter-ion.[2] This structure imparts a unique combination of hydrophobicity and ionic character, influencing its behavior in various environments.

General and Physical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₈ClP | [3][4] |

| Molecular Weight | 519.31 g/mol | [1][2][3][4][5][6] |

| CAS Number | 258864-54-9 | [3][4][5] |

| Appearance | Clear to pale yellow liquid | [1] |

| Form | Liquid at room temperature | [3][4] |

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter for its application in various processes, particularly those conducted at elevated temperatures.[7] this compound exhibits notable thermal stability.[2] Key thermal properties are detailed in Table 2.

| Property | Value | Conditions | Reference |

| Melting Point | < Room Temperature; -70 °C; -50°C | [2][4][5][6][8] | |

| Flash Point | 118 °C | [4] | |

| Thermal Decomposition (Tonset) | 320 °C | Under N₂ atmosphere | [9] |

| Thermal Decomposition (Tonset) | 309 °C | In air | [9] |

It is important to note that the thermal stability can be influenced by factors such as the presence of impurities and the heating rate during analysis.[7][10] The presence of oxygen can also lead to a lower thermal stability.[7][10]

Density and Viscosity

The density and viscosity of this compound are important for its use as a solvent and in fluidic applications. These properties are temperature-dependent, as shown in Table 3.

| Property | Value | Temperature | Reference |

| Density | 0.895 g/mL | 20 °C | [1][3][4] |

| Density | 0.88 g/cm³ | 25 °C | [2][5][6] |

| Viscosity | 1824 cP | 25 °C | [5][6] |

| Viscosity | 1631 cP | 25 °C | [2] |

| Viscosity | 824 mPa.s | 25 °C | [8] |

Solubility and Solution Behavior

The solubility of this compound in various solvents is a key aspect of its utility. It is generally hydrophobic and exhibits miscibility with a range of organic solvents.[8][11]

| Solvent | Solubility | Reference |

| Water | Immiscible | [8] |

| Chloroform | Slightly Soluble | [4] |

| Dichloromethane | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Hexane | Miscible | [8] |

| Toluene | Miscible | [8] |

| Diethyl ether | Miscible | [8] |

| Tetrahydrofuran | Miscible | [8] |

| 2-hydroxypropane | Miscible | [8] |

Electrochemical Properties

The ionic nature of this compound imparts electrical conductivity, a property that is vital for its use in electrochemical applications like batteries and capacitors.[2]

| Property | Value | Temperature | Reference |

| Conductivity | 4.63 mS/cm | 25 °C | [2][5][6] |

Experimental Protocols

The following sections outline the general experimental methodologies used to determine the key physicochemical properties of ionic liquids like this compound.

Density Measurement

The density of ionic liquids can be determined using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid. The temperature of the sample is precisely controlled during the measurement.

Viscosity Measurement

Viscosity is commonly measured using a rotational viscometer or a falling-ball viscometer. A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. A falling-ball viscometer measures the time it takes for a ball of known density and diameter to fall through the liquid under gravity. Temperature control is crucial for accurate viscosity measurements as it is highly temperature-dependent.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids.[3] A small sample of the ionic liquid is placed in a pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is determined from the TGA curve as the temperature at which significant mass loss begins.[3]

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium method. A known amount of the ionic liquid is mixed with a specific volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the ionic liquid in the solvent is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or chromatography. For immiscible systems, visual inspection is often sufficient.

Conductivity Measurement

The ionic conductivity is measured using a conductivity meter. The instrument consists of two electrodes with a fixed distance and surface area, which are immersed in the ionic liquid. An alternating voltage is applied across the electrodes, and the resulting current is measured. The conductivity is then calculated from the resistance of the sample. The measurement is performed in a temperature-controlled cell.

Critical Micelle Concentration (CMC) Determination

Several methods can be used to determine the CMC of surfactants. One common method is surface tensiometry. The surface tension of solutions with increasing concentrations of the surfactant is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC. Other methods include conductivity measurements (for ionic surfactants), where a change in the slope of the conductivity versus concentration plot indicates micelle formation, and fluorescence spectroscopy using a hydrophobic probe that partitions into the micelles.

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are interconnected. The following diagram illustrates some of these key relationships.

Caption: Interrelationships between the molecular structure, external factors, and key physicochemical properties of this compound.

Conclusion

This compound is a versatile ionic liquid with a well-defined set of physicochemical properties that make it suitable for a wide array of applications. Its liquid state at room temperature, high thermal stability, and miscibility with organic solvents are particularly advantageous. This technical guide has provided a consolidated source of quantitative data and experimental methodologies to aid researchers and drug development professionals in harnessing the full potential of this unique compound. Further research into its biological interactions and toxicological profile will be crucial for expanding its applications in the pharmaceutical and biomedical fields.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Trihexyltetradecylphosphonium Chloride: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Trihexyltetradecylphosphonium (B14245789) chloride is a quaternary phosphonium (B103445) salt classified as an ionic liquid. Possessing a unique combination of properties including high thermal stability, low volatility, and efficacy as a phase-transfer catalyst, it has garnered significant interest across various scientific and industrial domains. This document provides a detailed overview of its chemical identity, physicochemical properties, and key experimental applications relevant to research and development.

Chemical Identity and Structure

Trihexyltetradecylphosphonium chloride is characterized by a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, with a chloride counter-ion.

-

IUPAC Name: trihexyl(tetradecyl)phosphanium chloride[1]

-

Synonyms: Tetradecyltrihexylphosphonium chloride[2][3], P666(14) Cl

-

Molecular Weight: 519.31 g/mol [2]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties underscore its utility as a versatile ionic liquid.

Table 1: Physical and Chemical Properties

| Property | Value | Conditions |

| Purity | ≥95.0% (NMR Assay) | - |

| Density | 0.88 g/cm³ | 25 °C |

| 0.895 g/mL | 20 °C[2][4] | |

| Melting Point | < Room Temperature | - |

| Viscosity | 1631 cP | 25 °C |

| 1824 cP | 25 °C[5][6] | |

| Conductivity | 4.63 mS/cm | 25 °C[5] |

| Flash Point | 118 °C (244.4 °F) | -[4] |

| Electrochemical Window | 3.8 V | - |

Table 2: Solubility Profile

| Solvent | Miscibility/Solubility |

| Water | Immiscible[7] |

| Hexane | Miscible[8] |

| Toluene | Miscible[8] |

| Diethyl Ether | Miscible[8] |

| Dichloromethane | Miscible[8] |

| Tetrahydrofuran | Miscible[8] |

| 2-Hydroxypropane | Miscible[8] |

| Carbon Dioxide | Soluble in dense/supercritical CO₂[9][10] |

Experimental Protocols

This ionic liquid is utilized in a variety of applications. Detailed protocols for its synthesis and a key application are provided below.

Synthesis of this compound

A standard method for the industrial preparation of this compound involves the quaternization of trihexylphosphine (B1293673).[2]

Methodology:

-

Reaction Setup: Charge a reaction vessel with trihexylphosphine and one equivalent of 1-chlorotetradecane (B127486) under a nitrogen atmosphere.

-

Reaction Conditions: Heat the mixture to 140 °C and stir for 12 hours.

-

Purification: After the reaction is complete, apply a vacuum to the mixture to strip away any volatile components. These may include unreacted 1-chlorotetradecane and byproducts such as hexene and tetradecene isomers.

-

Final Product: The process yields this compound as a clear, pale yellow liquid with a typical yield of 98%.[2]

Application in Extractive Desulfurization of Liquid Fuel

This compound is an effective extractant for removing sulfur compounds from liquid fuels, a critical process for producing cleaner energy.[9]

Methodology for Extractive Desulfurization (EDS) of a Model Fuel:

-

Model Fuel Preparation: Prepare a model fuel by dissolving a known concentration of a sulfur-containing compound (e.g., dibenzothiophene, DBT) in a hydrocarbon solvent like n-dodecane.

-

Extraction Process:

-

In a sealed vessel, mix the model fuel with this compound at a specified mass ratio (e.g., 1:1).

-

Maintain the mixture at a constant temperature (e.g., 30 °C) and agitate for a defined period (e.g., 30 minutes) to ensure thorough mixing and phase contact.

-

-

Phase Separation: Allow the mixture to settle, leading to the separation of the fuel phase and the ionic liquid phase (containing the extracted sulfur compounds).

-

Analysis: Analyze the sulfur content in the treated fuel phase using appropriate analytical techniques (e.g., gas chromatography) to determine the percentage of sulfur removal.

-

Regeneration and Recycling: The ionic liquid phase can be separated and potentially regenerated for reuse in subsequent extraction cycles.[5]

Logical and Experimental Workflows

The synthesis and subsequent application of this compound can be represented as a logical workflow, from starting materials to final application and analysis.

Caption: Workflow for Synthesis and Application in Desulfurization.

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool for the scientific community.

-

Phase-Transfer Catalysis: It serves as an efficient phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, which can lead to higher yields and faster reaction rates in organic synthesis.[2] This is particularly relevant in the synthesis of complex pharmaceutical intermediates.

-

Drug Formulation and Delivery: As a phosphonium salt, it has been explored for its potential to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), a significant challenge in drug development.[2] Its amphiphilic nature, with both hydrophobic alkyl chains and a charged hydrophilic head, allows it to act as a surfactant or emulsifier.[2]

-

Advanced Materials and Nanotechnology: The ionic liquid is used in the surface modification of nanoparticles, which can improve their stability and functionality for applications in catalysis and advanced sensors.[2]

-

Electrochemical Applications: Its high ionic conductivity makes it a candidate for use as an electrolyte in energy storage systems like batteries and supercapacitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Trihexyl(tetradecyl)phosphonium Chloride [solvionic.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Trihexyltetradecylphosphonium Chloride (CAS: 258864-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium (B14245789) chloride, with the CAS number 258864-54-9, is a quaternary phosphonium (B103445) salt that has garnered significant interest in various scientific and industrial fields.[1] Classified as an ionic liquid, it exists as a liquid at or near room temperature and possesses a unique set of properties including high thermal stability, low volatility, and excellent solubility in organic solvents.[2][3] These characteristics make it a versatile compound with applications ranging from phase transfer catalysis in organic synthesis to its use in advanced materials and as a potential component in drug delivery systems.[1][4] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of trihexyltetradecylphosphonium chloride, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₆₈ClP | [5] |

| Molecular Weight | 519.31 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Physical State | Liquid at room temperature | [6] |

| Melting Point | < Room Temperature | [5] |

| Density | 0.88 - 0.895 g/mL at 20-25 °C | [5] |

| Viscosity | 824 - 1824 cP at 25 °C | [5][6] |

| Refractive Index | ~1.48 | [6] |

| Solubility | Immiscible with water; Soluble in hexane, toluene, diethyl ether, dichloromethane, tetrahydrofuran, 2-hydroxypropane | [6] |

Table 2: Electrochemical and Thermal Properties

| Property | Value | Reference(s) |

| Conductivity | 4.63 mS/cm at 25 °C | [5] |

| Electrochemical Window | 3.8 V | [5] |

| Flash Point | 118 °C (244.4 °F) | |

| Thermal Stability | Stable at high temperatures, but the exact decomposition temperature can be influenced by factors such as the atmosphere (air or inert gas), sample purity, and heating rate. | [7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | GHS05 |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | GHS07 |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Key Applications and Experimental Protocols

This compound's unique properties lend it to a variety of applications. This section details some of the key uses and provides illustrative experimental protocols.

Phase Transfer Catalysis

As a phase transfer catalyst (PTC), this compound facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[4][8] The phosphonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed.[8]

Experimental Protocol: A Generic Phase Transfer Catalyzed Reaction

This protocol describes a general workflow for a substitution reaction where an aqueous nucleophile reacts with an organic substrate.

Drug Delivery and Formulation

The amphiphilic nature of this compound, with its long alkyl chains, makes it a candidate for applications in drug delivery, such as enhancing the solubility of poorly water-soluble drugs and forming nanoparticles.[1][9]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to evaluate the in vitro cytotoxicity of this compound against a cancer cell line.[10][11][12]

A study investigating a derivative of this compound, specifically trihexyltetradecylphosphonium aniline (B41778) blue nanoparticles, demonstrated dose-dependent cytotoxicity against MCF-7 and MCF-10A cell lines, with IC₅₀ values of 5.4 μM and 3.3 μM, respectively.[10] Interestingly, the parent this compound was found to be more toxic to the non-tumorigenic MCF-10A cells.[10]

Nanoparticle Synthesis

Ionic liquids can act as stabilizers or templates in the synthesis of nanoparticles, controlling their size and morphology.[13]

Experimental Protocol: General Synthesis of Silver Nanoparticles

This is a generalized protocol for the synthesis of silver nanoparticles where an ionic liquid could potentially be used as a stabilizing agent.[1][14]

Extractive Desulfurization

This compound has been investigated as a solvent for the extractive desulfurization of liquid fuels, offering a potentially more environmentally friendly alternative to traditional hydrodesulfurization methods.[2]

Logical Relationship in Extractive Desulfurization

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C32H68ClP | CID 11375816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trihexyl(tetradecyl)phosphonium Chloride [solvionic.com]

- 7. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 9. mdpi.com [mdpi.com]

- 10. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Silver Nanoparticles [protocols.io]

Solubility of Trihexyltetradecylphosphonium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trihexyltetradecylphosphonium (B14245789) chloride, a prominent phosphonium-based ionic liquid also known as Cyphos® IL 101. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse fields, including organic synthesis, catalysis, extraction processes, and drug formulation. This document consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents logical workflows through diagrams.

Core Topic: Solubility Profile

Trihexyltetradecylphosphonium chloride is a hydrophobic ionic liquid that generally exhibits excellent solubility in a wide range of organic solvents. Its asymmetric phosphonium (B103445) cation and the combination of hexyl and tetradecyl alkyl chains contribute to its favorable interactions with nonpolar and polar aprotic solvents.

Quantitative Solubility Data

The most detailed quantitative solubility data for this compound is available for its miscibility with a series of linear alkanes. The liquid-liquid miscibility of this ionic liquid with hexane, octane, decane, undecane, and dodecane (B42187) has been determined, revealing upper critical solution temperatures (UCST).[1][2] Below these temperatures, the ionic liquid and the alkane are not fully miscible and can form two phases. The solubility is dependent on both the temperature and the chain length of the alkane, with solubility decreasing as the alkane chain length increases.[1][2]

For many other common organic solvents, this compound is reported to be fully miscible, meaning it is soluble in all proportions. Qualitative data indicates high solubility in several other solvent classes.

Table 1: Quantitative Solubility of this compound in Alkanes

| Organic Solvent | Temperature (°C) | Mole Fraction of Ionic Liquid | Physical State |

| Hexane | < 13.5 | Phase separation occurs | Two-phase liquid |

| Hexane | > 13.5 | Fully miscible | Single-phase liquid |

| Octane | < 33.8 | Phase separation occurs | Two-phase liquid |

| Octane | > 33.8 | Fully miscible | Single-phase liquid |

| Decane | < 51.2 | Phase separation occurs | Two-phase liquid |

| Decane | > 51.2 | Fully miscible | Single-phase liquid |

| Undecane | < 60.1 | Phase separation occurs | Two-phase liquid |

| Undecane | > 60.1 | Fully miscible | Single-phase liquid |

| Dodecane | < 68.3 | Phase separation occurs | Two-phase liquid |

| Dodecane | > 68.3 | Fully miscible | Single-phase liquid |

| Note: The temperatures listed represent the upper critical solution temperatures (UCST) for the respective binary systems. Data is derived from the findings of Szydłowski et al.[1][3] |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Various Organic Solvents

| Organic Solvent Class | Solvent | Solubility |

| Aromatic Hydrocarbons | Toluene | Miscible[4]; used as a 10% (v/v) solution[5] |

| Chlorinated Solvents | Dichloromethane | Miscible[4] |

| Ethers | Diethyl ether | Miscible[4] |

| Tetrahydrofuran (THF) | Miscible[4] | |

| Alcohols | Methanol | Miscible |

| 2-Hydroxypropane | Miscible[4] | |

| Ethylene Glycol | Highly soluble[6] | |

| Alkanes | Hexane | Miscible above 13.5 °C[1] |

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility in organic solvents can be achieved through various experimental methods. The "synthetic method," often involving cloud point determination, is a common and reliable technique for establishing phase diagrams for systems exhibiting partial miscibility.

Synthetic Method for Determining Liquid-Liquid Equilibria (Cloud Point Titration)

This method is particularly useful for determining the temperature-composition phase diagrams of binary mixtures, such as this compound and alkanes.

Objective: To determine the temperature at which a mixture of a known composition transitions from a single phase to two phases (the cloud point).

Materials and Apparatus:

-

This compound (purified and dried under vacuum)

-

Organic solvent of interest (high purity)

-

Sealed glass ampoules or a thermostatically controlled glass cell

-

Magnetic stirrer and stir bar

-

Calibrated thermometer or temperature probe with high precision (e.g., ±0.05 K)

-

Thermostatic bath with a transparent window for observation

-

Analytical balance for preparing mixtures of known composition

Procedure:

-

Sample Preparation: Prepare a series of binary mixtures of this compound and the organic solvent with varying mole fractions. This is done by accurately weighing the required amounts of each component directly into the glass ampoules.

-

Sealing: The ampoules are then sealed to prevent any change in composition due to evaporation of the solvent.

-

Heating and Observation: The sealed ampoule containing a mixture of known composition is placed in the thermostatic bath. The temperature of the bath is slowly increased while the mixture is continuously stirred. The mixture initially exists as a two-phase system (cloudy or with a visible meniscus).

-

Phase Transition to a Single Phase: As the temperature rises, the mutual solubility of the two components increases. The temperature at which the mixture becomes a single, clear, and homogeneous phase is carefully recorded.

-

Cooling and Cloud Point Determination: The thermostatic bath is then allowed to cool down slowly (e.g., at a rate of 0.1-0.2 K/min). The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point temperature. This signifies the transition from a single phase back to a two-phase system.

-

Data Collection: This procedure is repeated for each of the prepared mixtures with different compositions.

-

Phase Diagram Construction: The recorded cloud point temperatures are then plotted against the corresponding mole fractions of the ionic liquid to construct the liquid-liquid phase diagram for the binary system.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the synthetic (cloud point) method.

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of the ionic liquid in organic solvents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trihexyl(tetradecyl)phosphonium Chloride [solvionic.com]

- 5. Separation of Pd from Pt and Rh by solvent extraction method from waste solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NASX process for the separation of cobalt and nickel using Cyphos IL 101 - SIM² [kuleuven.sim2.be]

In-Depth Technical Guide: Thermal Decomposition Analysis of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyltetradecylphosphonium (B14245789) chloride ([P6,6,6,14][Cl]), commercially known as Cyphos® IL 101, is a phosphonium-based ionic liquid with significant potential in various industrial applications due to its favorable chemical and physical properties. A critical aspect of its application, particularly at elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the thermal decomposition analysis of trihexyltetradecylphosphonium chloride, consolidating key quantitative data, detailing experimental protocols, and illustrating the decomposition pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize or are exploring the use of this ionic liquid.

Introduction

This compound is a quaternary phosphonium (B103445) salt that exists as a liquid at room temperature.[1] Its unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical window, have made it a subject of interest in diverse areas including catalysis, extraction, and as a solvent in organic synthesis.[2] Understanding the thermal decomposition behavior of this ionic liquid is paramount for ensuring its safe and effective use in high-temperature processes.[2] Dynamic thermogravimetric analysis (TGA) studies have often reported thermal stabilities of 300 °C or higher for phosphonium ionic liquids, but these values can be an overestimation of the actual thermal stability.[1][2] The decomposition is influenced by several factors including the experimental conditions and the purity of the sample.[1][2]

Quantitative Thermal Decomposition Data

The thermal stability of this compound is not an absolute value but is highly dependent on the experimental conditions. The following tables summarize the key quantitative data from thermogravimetric analyses under different atmospheres and heating rates.

Table 1: Onset Decomposition Temperatures (Tonset) of this compound Under Various Conditions

| Atmosphere | Heating Rate (°C/min) | Tonset (°C) | Reference |

| Nitrogen (N2) | 2 | 330.9 | |

| Nitrogen (N2) | 5-10 | 350 | |

| Nitrogen (N2) | Not Specified | 320 | |

| Air | Not Specified | 309 |

Table 2: Influence of Experimental Parameters on the Thermal Stability of this compound

| Parameter | Effect on Thermal Stability | Explanation | Reference |

| Atmosphere | Higher stability in N2 than in air | Oxidative decomposition has a lower activation energy. | |

| Heating Rate | Higher heating rates lead to an overestimation of stability | Less time for decomposition to occur at lower temperatures. | [1][2] |

| Impurities | Presence of impurities can lower the thermal stability | Impurities can act as catalysts for decomposition reactions. | [1][2] |

| Presence of Metal Chlorides | Can increase thermal stability | Chloride anions are coordinated to the metal ion, reducing their Lewis basicity.[2] | [2] |

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable data on the thermal decomposition of ionic liquids.

Sample Preparation

-

Drying: Prior to analysis, dry the this compound sample under high vacuum (e.g., at 60 °C for 24 hours) to remove any residual water, which can affect the decomposition profile.[3]

-

Sample Weighing: Accurately weigh 5-10 mg of the dried sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[3] For TGA-MS analysis, a larger sample size of 20-60 mg may be used to ensure sufficient evolved gas for detection.[4]

-

Crucible Sealing: For volatile samples or to prevent atmospheric contamination, use a hermetically sealed crucible with a pinhole lid.[5]

Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.[3]

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) or dry air at a constant flow rate (e.g., 20-100 mL/min).

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).[4]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

-

TGA-MS Interface: Use a heated transfer line to connect the TGA outlet to the mass spectrometer ion source to prevent condensation of the evolved decomposition products.

-

TGA Parameters: Follow the TGA protocol outlined in section 3.2. Use helium as the purge gas for better compatibility with the mass spectrometer.[4]

-

Mass Spectrometer Parameters:

-

Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-500 amu) to detect the expected decomposition fragments.

-

Use electron ionization (EI) at a standard energy (e.g., 70 eV).

-

-

Data Analysis: Correlate the mass loss events in the TGA curve with the appearance of specific ions in the mass spectra to identify the decomposition products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal decomposition analysis of this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Proposed Thermal Decomposition Pathway

The primary thermal decomposition mechanism for this compound is believed to be a reversed Menshutkin reaction . This pathway involves the nucleophilic attack of the chloride anion on one of the α-carbon atoms of the alkyl chains attached to the phosphorus center, leading to the formation of a tertiary phosphine (B1218219) and an alkyl chloride.

Caption: Proposed thermal decomposition pathway of [P6,6,6,14][Cl].

Discussion

The thermal decomposition of this compound is a complex process influenced by multiple factors. The data clearly indicates that the choice of atmosphere is critical, with an inert nitrogen atmosphere providing greater thermal stability compared to air. This suggests that oxidative processes play a significant role in the degradation of the ionic liquid at lower temperatures.

The proposed reversed Menshutkin reaction is a plausible primary decomposition pathway, leading to the formation of a tertiary phosphine and an alkyl halide. The specific products (trihexylphosphine and 1-chlorotetradecane versus tributyl(tetradecyl)phosphine and 1-chlorohexane) will depend on which alkyl chain is cleaved. Further fragmentation of these primary products can occur at higher temperatures.

For professionals in drug development, where ionic liquids may be used as solvents or in formulation, understanding the thermal stability is crucial for process safety and for preventing the formation of potentially reactive or toxic degradation products. The detailed protocols provided herein offer a standardized approach to assessing this stability, ensuring reliable and comparable results.

Conclusion

The thermal decomposition of this compound is a critical parameter for its application in various scientific and industrial fields. This technical guide has provided a consolidated source of quantitative data, detailed experimental protocols, and visual representations of the analytical workflow and decomposition pathway. By adhering to standardized methodologies, researchers and professionals can accurately assess the thermal stability of this ionic liquid, enabling its safe and effective implementation in their respective applications. Further research using advanced analytical techniques could provide a more detailed elucidation of the complex secondary decomposition reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Trihexyltetradecylphosphonium Chloride: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Versatile Room-Temperature Ionic Liquid

Trihexyltetradecylphosphonium (B14245789) chloride, a prominent member of the phosphonium-based ionic liquid family, stands out for its unique set of physicochemical properties, rendering it a substance of significant interest across various scientific and industrial domains. This technical guide provides a detailed overview of its core characteristics, experimental protocols for its analysis, and its potential applications, particularly in the realm of drug development and materials science.

Core Physicochemical Properties

Trihexyltetradecylphosphonium chloride is a quaternary phosphonium (B103445) salt that exists as a liquid at room temperature.[1][2][3] Its molecular structure, featuring a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, imparts a unique combination of thermal stability, low volatility, and high ionic conductivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources for easy comparison.

| Property | Value | Temperature (°C) | References |

| Molecular Formula | C₃₂H₆₈PCl | - | [1][2][4] |

| Molecular Weight | 519.31 g/mol | - | [1][2] |

| CAS Number | 258864-54-9 | - | [1][2][4] |

| Appearance | Clear to pale yellow liquid | Room Temperature | [4] |

| Melting Point | < Room Temperature; -70 °C; -50 °C | - | [2][5][6] |

| Density | 0.88 g/cm³; 0.895 g/mL | 25; 20 | [2][3] |

| Viscosity | 1631 cP; 1824 cP; 824 mPa·s | 25 | [1][2][6] |

| Ionic Conductivity | 4.63 mS/cm | 25 | [1][2][3] |

| Electrochemical Window | 3.8 V | - | [1][2][3] |

| Thermal Stability (TGA) | Value (°C) | Conditions | References |

| Tonset (in Air) | 309 | - | [7] |

| Tonset (in N₂) | 320 | - | [7] |

| Reported Decomposition Range | 330.9 - 350 | 2-10 °C min⁻¹, N₂ atmosphere | [7] |

Synthesis and Experimental Workflows

The synthesis of this compound typically involves the quaternization of a phosphine (B1218219) with an alkyl halide. While specific industrial preparation details can be proprietary, a general synthetic route can be conceptualized.

Characterizing the physicochemical properties of the synthesized ionic liquid is crucial for its application. A typical experimental workflow for such characterization is outlined below.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (Generalized Protocol)

This protocol is a generalized representation based on the synthesis of similar phosphonium bromide salts.[8]

Materials:

-

Trihexylphosphine

-

1-Chlorotetradecane (or 1-bromotetradecane)

-

Nitrogen gas supply

-

Reaction vessel with stirring and temperature control

-

Vacuum evaporator

-

Distilled water

Procedure:

-

An equimolar amount of trihexylphosphine is added to 1-chlorotetradecane in a reaction vessel under a nitrogen atmosphere.[8]

-

The mixture is stirred vigorously at an elevated temperature (e.g., 140 °C) for a prolonged period (e.g., 16 hours) to facilitate the quaternization reaction.[8]

-

After the reaction is complete, the mixture is subjected to high vacuum evaporation to remove any unreacted starting materials and other volatile impurities.[8]

-

The resulting organic phase is washed multiple times with distilled water to remove any water-soluble impurities.[8]

-

The purified organic phase is then dried under vacuum at an elevated temperature (e.g., 60 °C) for several hours to yield the final product, this compound.[8]

Viscosity Measurement

Method: Rotational Viscometry or Capillary Viscometry. A protocol using a capillary electrophoresis instrument has also been described for integrated measurement of viscosity and conductivity.[9]

Apparatus:

-

Rotational viscometer or a Cannon-Fenske viscometer

-

Temperature-controlled bath

-

Sample of this compound

Procedure (using a Rotational Viscometer):

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a known volume of the ionic liquid into the sample holder.

-

Equilibrate the sample to the desired temperature (e.g., 25 °C) using the temperature-controlled bath.

-

Select the appropriate spindle and rotational speed for the expected viscosity range.

-

Immerse the spindle into the ionic liquid to the marked depth.

-

Start the rotation and allow the reading to stabilize.

-

Record the viscosity reading from the instrument.

-

Repeat the measurement at different temperatures if required to study the temperature dependence of viscosity.[10]

Ionic Conductivity Measurement

Method: Conductometry

Apparatus:

-

Conductivity meter with a microvolume conductivity probe

-

Temperature-controlled cell

-

Sample of this compound

Procedure:

-

Calibrate the conductivity meter using a standard potassium chloride solution.[11][12]

-

Switch on the conductivity meter and allow it to stabilize for at least 30 minutes before use.[12]

-

Rinse the conductivity probe thoroughly with the this compound sample to be measured, as water contamination can lead to inaccurate readings.[13]

-

Immerse the probe into the ionic liquid sample within the temperature-controlled cell.

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

Record the conductivity reading from the meter.

-

Ensure that the instrument has temperature control, as conductivity is highly dependent on temperature.[12]

Thermal Stability Analysis

Method: Thermogravimetric Analysis (TGA)

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample of this compound

-

Inert gas (e.g., Nitrogen) and/or Air supply

Procedure:

-

Place a small, accurately weighed sample of the ionic liquid into a TGA sample pan.

-

Place the pan into the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a controlled flow rate.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.[7]

-

The TGA instrument will continuously record the mass of the sample as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined from the resulting TGA curve, indicating the temperature at which significant mass loss begins.[14]

-

The analysis can be performed under different atmospheres to assess the effect on thermal stability.[7]

Applications and Potential in Drug Development

This compound exhibits a range of properties that make it a versatile compound in various applications.

-

Chemical Synthesis: It can act as a solvent or a phase-transfer catalyst in organic reactions and polymerization processes.[1][4]

-

Electrochemistry: Its high ionic conductivity makes it suitable for use as an electrolyte in batteries and capacitors.[1]

-

Materials Science: It is employed in the synthesis and processing of advanced materials like nanoparticles and composites.[1][4]

-

Separation Technologies: It can be used in extraction and purification processes.[1]

-

Drug Formulation and Delivery: As a phosphonium salt, it can enhance the solubility of various biomolecules, making it useful in drug formulation and delivery systems.[4] Its ability to modify surface properties is also beneficial in this context.[4]

-

Desulfurization: It has been investigated as a promising solvent for the extractive desulfurization of liquid fuels.[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[15] It is crucial to handle this substance with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[15] Work should be conducted in a well-ventilated area, and inhalation of any mists or vapors should be avoided. The substance is hygroscopic and should be stored in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).[15][16][17][18]

References

- 1. hiyka.com [hiyka.com]

- 2. This compound, >95% | IoLiTec [iolitec.de]

- 3. roco.global [roco.global]

- 4. chemimpex.com [chemimpex.com]

- 5. TRIHEXYL(TETRADECYL)PHOSPHONIUM CHLORIDE CAS#: 258864-54-9 [m.chemicalbook.com]

- 6. Trihexyl(tetradecyl)phosphonium Chloride [solvionic.com]

- 7. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 13. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. combi-blocks.com [combi-blocks.com]

- 16. TRIHEXYL(TETRADECYL)PHOSPHONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 17. iolitec.de [iolitec.de]

- 18. solvionic.com [solvionic.com]

An In-Depth Technical Guide to the Catalytic Mechanism of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyltetradecylphosphonium (B14245789) chloride ([P₆₆₆₁₄]Cl) is a quaternary phosphonium (B103445) salt that has garnered significant attention as a highly effective phase-transfer catalyst (PTC) in a variety of organic syntheses. Its unique molecular structure, featuring long alkyl chains, imparts excellent solubility in organic solvents and the ability to facilitate reactions between reactants located in immiscible phases. This technical guide provides a comprehensive overview of the core mechanism of action of trihexyltetradecylphosphonium chloride as a catalyst, with a focus on its role in nucleophilic substitution reactions. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the catalytic processes to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Role of Phase-Transfer Catalysis

Many essential organic reactions involve reactants that are soluble in separate, immiscible phases, such as an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate. Under these conditions, the reaction rate is often negligible as the reactants are unable to interact. Phase-transfer catalysis addresses this challenge by introducing a catalyst, such as this compound, that can transport a reactant from one phase to another, thereby enabling the reaction to proceed.[1]

This compound is a versatile PTC utilized in a range of chemical transformations, including nucleophilic substitution (Sₙ2) reactions, C-, O-, and N-alkylation, and polymerization reactions.[2][3] Its efficacy stems from the lipophilic nature of the bulky trihexyltetradecylphosphonium cation, which can form an ion pair with an anion from the aqueous phase and transport it into the organic phase.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound as a catalyst in nucleophilic substitution reactions follows the principles of phase-transfer catalysis. The overall process can be broken down into a catalytic cycle that continuously regenerates the catalyst.

A representative example is the reaction between an aqueous solution of sodium cyanide (NaCN) and an organic solution of 1-chlorooctane (B87089) (C₈H₁₇Cl).

The Catalytic Cycle:

-

Anion Exchange: In the aqueous phase, the this compound ([P₆₆₆₁₄]⁺Cl⁻) exchanges its chloride anion for the cyanide anion from the sodium cyanide, forming the trihexyltetradecylphosphonium cyanide ([P₆₆₆₁₄]⁺CN⁻) ion pair.

-

Phase Transfer: Due to the large, lipophilic alkyl groups on the phosphonium cation, the ([P₆₆₆₁₄]⁺CN⁻) ion pair is soluble in the organic phase and migrates across the phase boundary.

-

Nucleophilic Attack: In the organic phase, the "naked" cyanide anion is highly reactive and performs a nucleophilic attack on the 1-chlorooctane, leading to the formation of 1-cyanooctane (C₈H₁₇CN) and the regeneration of the this compound catalyst.

-

Catalyst Regeneration and Return: The regenerated ([P₆₆₆₁₄]⁺Cl⁻) can then return to the aqueous phase to begin the cycle anew, or remain at the interface to exchange with another cyanide ion.

This continuous cycle allows for a small amount of catalyst to facilitate a large number of reactions.

Visualizing the Catalytic Cycle

References

An In-depth Technical Guide to the Viscosity and Density of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid trihexyltetradecylphosphonium (B14245789) chloride, also known by the trade name Cyphos® IL 101. This phosphonium-based ionic liquid is noted for its thermal stability and its utility as a solvent in various chemical processes. The following sections present key physical property data, detailed experimental methodologies for their measurement, and visual workflows to aid in the replication of these essential characterizations.

Core Physical Properties: Density and Viscosity

Trihexyltetradecylphosphonium chloride ([P6,6,6,14][Cl]) is a viscous liquid at room temperature. Its density and viscosity are crucial parameters for its application in chemical engineering, materials science, and pharmaceutical development, influencing factors such as mass transfer, fluid dynamics, and formulation properties.

Quantitative Data Summary

The density and viscosity of this compound are highly dependent on temperature. The tables below summarize the available data from various sources.

Table 1: Density of this compound

| Temperature (°C) | Temperature (K) | Density (g/mL) | Density ( kg/m ³) |

| 20 | 293.15 | 0.895[1][2][3][4][5][6][7][8] | 895 |

| 25 | 298.15 | 0.88[9][10][11] | 880 |

| 25 | 298 | 897[12] | |

| 35 | 308.15 | ||

| 50 | 323 | 878[12] |

Table 2: Viscosity of this compound

| Temperature (°C) | Temperature (K) | Viscosity (cP) | Viscosity (mPa·s) |

| 25 | 298.15 | 1824[9][10] | 1824 |

| 25 | 298.15 | 1631[11] | 1631 |

| 25 | 298.15 | 824[13] | 824 |

| 25 | 298 | 2000[12] | |

| 40 | 313.15 | 700[14] | |

| 50 | 323 | 325[12] |

Experimental Protocols

Accurate and reproducible measurements of density and viscosity are paramount for the reliable application of this compound. The following sections detail the standard methodologies for these measurements.

Density Measurement: Vibrating Tube Densitometry

The density of ionic liquids is commonly determined using a vibrating tube densitometer. This method is outlined in standards such as ASTM D4052.[1][2][9][10][12]

Principle: A small volume of the liquid sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate at its natural frequency. The change in the oscillation frequency caused by the mass of the sample in the tube is measured. This frequency is directly related to the density of the sample.

Apparatus:

-

Vibrating tube densitometer (e.g., Anton Paar DSA series)

-

Thermostatic control unit to maintain a constant temperature

-

Syringes for sample injection

-

Appropriate cleaning solvents (e.g., ethanol, acetone)

-

Dry air or nitrogen supply for drying the measuring cell

Procedure:

-

Calibration: Before measurement, the instrument is calibrated using at least two standards of known density, typically dry air and ultrapure water. This calibration is performed at the desired measurement temperature.

-

Temperature Equilibration: The measuring cell of the densitometer is brought to the desired temperature and allowed to stabilize.

-

Sample Preparation: The this compound sample should be free of air bubbles. Degassing may be necessary, especially for highly viscous samples. This can be achieved by gentle heating, vacuum application, or sonication.

-

Sample Injection: A syringe is used to carefully inject the sample into the measuring cell, ensuring that no air bubbles are introduced. The cell should be completely filled.

-

Measurement: The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration data. The reading is recorded once it stabilizes.

-

Cleaning: After each measurement, the measuring cell is thoroughly cleaned with appropriate solvents and dried with a stream of dry air or nitrogen to prevent cross-contamination.

Viscosity Measurement: Rotational Viscometry

The viscosity of ionic liquids is often measured using a rotational viscometer, which can handle a wide range of viscosities.

Principle: A spindle of a specific geometry is rotated at a constant speed while immersed in the sample fluid. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

Apparatus:

-

Rotational viscometer (e.g., Brookfield or Anton Paar type) with various spindles

-

Temperature-controlled sample holder or water bath

-

Appropriate sample containers

-

Cleaning solvents

Procedure:

-

Instrument Setup and Calibration: The viscometer is leveled, and the appropriate spindle and rotational speed are selected based on the expected viscosity of the sample. The instrument should be calibrated using standard viscosity fluids.

-

Sample Preparation and Temperature Control: The this compound sample is placed in the sample container, and the container is placed in the temperature-controlled holder. The sample must reach and maintain the desired measurement temperature.

-

Spindle Immersion: The selected spindle is carefully lowered into the sample to the specified immersion depth, avoiding the introduction of air bubbles.

-

Measurement: The spindle is rotated at the set speed. The measurement is taken after the torque reading has stabilized, indicating that the shear flow is in a steady state. The instrument software then calculates the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Data Recording: The viscosity, temperature, spindle type, and rotational speed are recorded for each measurement.

-

Cleaning: After the measurement, the spindle and sample container are thoroughly cleaned with suitable solvents.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the density and viscosity measurements described above.

Caption: Experimental Workflow for Density Measurement.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. store.astm.org [store.astm.org]

- 3. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 4. oiml.org [oiml.org]

- 5. mdpi.com [mdpi.com]

- 6. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 7. scribd.com [scribd.com]

- 8. Viscosity models for ionic liquids and their mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 11. researchgate.net [researchgate.net]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. anton-paar.com [anton-paar.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) for trihexyltetradecylphosphonium (B14245789) chloride, an ionic liquid of significant interest in various scientific and industrial applications. Due to the limited availability of public spectroscopic data for the chloride salt, this guide utilizes data from its close analog, trihexyltetradecylphosphonium bromide, to provide a reliable estimation of its spectral characteristics. Detailed experimental protocols for acquiring and interpreting this data are also presented.

Introduction

Trihexyltetradecylphosphonium chloride is a quaternary phosphonium (B103445) salt that exists as a liquid at room temperature. Its unique properties, including high thermal stability and low vapor pressure, make it a valuable compound in fields ranging from catalysis to materials science. A thorough understanding of its molecular structure, elucidated through spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is crucial for its effective application.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and IR data for this compound. These values are based on data reported for the analogous bromide salt and general principles of spectroscopy, and therefore should be considered as estimations.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Protons | Estimated Chemical Shift (ppm) | Multiplicity |

| P-CH ₂- (all four chains) | 2.2 - 2.4 | Multiplet |

| Terminal -CH ₃ (all four chains) | 0.8 - 0.9 | Triplet |

| -(CH ₂)n- (internal methylene (B1212753) groups) | 1.2 - 1.6 | Multiplet |

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (ppm) |

| P -CH₂- | 20 - 30 (with P-C coupling) |

| Terminal -C H₃ | ~14 |

| Internal -C H₂- groups | 22 - 32 |

Table 3: Estimated ³¹P NMR Chemical Shift for this compound

| Nucleus | Estimated Chemical Shift (ppm) |

| ³¹P | 30 - 35 |

Table 4: Estimated FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2955 - 2965 | C-H asymmetric stretching (CH₃) |

| 2920 - 2930 | C-H asymmetric stretching (CH₂) |

| 2850 - 2860 | C-H symmetric stretching (CH₂) |

| 1460 - 1470 | C-H bending (scissoring) |

| 1375 - 1385 | C-H bending (umbrella) |

| 720 - 730 | C-H rocking |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation:

-

Due to the viscous nature of the ionic liquid, gentle heating (to ~40-50 °C) may be necessary to reduce viscosity for easier handling.

-

Accurately weigh approximately 50-100 mg of this compound directly into a 5 mm NMR tube.

-

Add approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the chosen solvent completely dissolves the ionic liquid.

-

Cap the NMR tube and vortex or gently agitate until a homogeneous solution is obtained.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A standard pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds is recommended. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

-

Tune and match the probe for the ³¹P frequency.

-

Acquire a proton-decoupled ³¹P spectrum. A 30° pulse angle and a relaxation delay of 2-5 seconds are typically sufficient. ³¹P is a sensitive nucleus, so fewer scans (e.g., 64-128) are usually required compared to ¹³C. An external reference standard, such as 85% H₃PO₄, should be used.

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A standard FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended that researchers acquire spectra on their specific samples and use the information herein as a reference for interpretation.

Unveiling the Hydrophobic Nature of Trihexyltetradecylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trihexyltetradecylphosphonium (B14245789) chloride ([P₆₆₆₁₄]Cl) is a quaternary phosphonium (B103445) salt classified as an ionic liquid. Its molecular structure, featuring a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, imparts a significant hydrophobic character, making it a subject of interest in various scientific and industrial fields, including drug delivery and formulation. This technical guide provides an in-depth analysis of the hydrophobicity of trihexyltetradecylphosphonium chloride, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated mechanisms.

Physicochemical Properties and Hydrophobicity

The hydrophobicity of a compound is a critical determinant of its behavior in biological and chemical systems. For this compound, its pronounced nonpolar nature is a direct consequence of the long alkyl chains attached to the phosphonium cation. This structural feature governs its solubility, surface activity, and interactions with biological membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 258864-54-9 | [1][2][3] |

| Molecular Formula | C₃₂H₆₈ClP | [1][2][4] |

| Molecular Weight | 519.31 g/mol | [1][4] |

| Appearance | Clear to pale yellow liquid | [2] |

| Melting Point | < Room Temperature | [1] |

| Density (at 20-25 °C) | 0.88 - 0.895 g/mL | [1][2] |

| Viscosity (at 25 °C) | 1824 cP | [1] |

| Predicted logP | 9.1 - 12.69 | [5] |

Surface Activity and Micellization

Due to its amphiphilic nature, possessing a charged, hydrophilic phosphonium head and long, hydrophobic alkyl tails, this compound exhibits surface-active properties. This means it can align at interfaces, such as air-water or oil-water, and reduce surface or interfacial tension. Above a certain concentration in a solution, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles.

While a specific experimental CMC value for this compound in an aqueous solution is not provided in the search results, its structural similarity to other long-chain ionic liquids suggests it will form micelles. This behavior is crucial for its application as a solubilizing agent, where it can encapsulate poorly water-soluble drug molecules within the hydrophobic core of its micelles, thereby increasing their apparent solubility in aqueous media.[3]

Role in Drug Delivery

The hydrophobicity and surfactant properties of this compound make it a promising excipient in drug delivery systems. Its potential applications include enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) and facilitating their transport across biological membranes.[2][3]

Mechanism of Enhanced Drug Solubility

The proposed mechanism for enhancing drug solubility involves the formation of micelles that can encapsulate hydrophobic drug molecules.

Figure 1. Proposed mechanism of drug solubilization by this compound.

Potential as a Permeation Enhancer

The interaction of this compound with the lipid bilayers of cell membranes is a key aspect of its potential as a permeation enhancer. While specific studies on this compound are limited, the general mechanism for similar cationic surfactants involves the disruption of the ordered lipid structure, thereby increasing membrane fluidity and permeability.

Figure 2. Hypothetical mechanism of skin penetration enhancement by this compound.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

A standard method for the experimental determination of logP for ionic liquids is the shake-flask method followed by quantification using a suitable analytical technique.